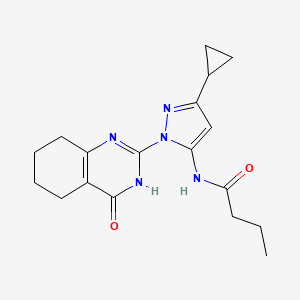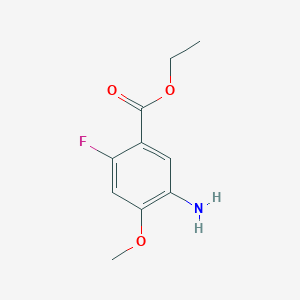
(2,2-Dichloroethyl)(methyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,2-Dichloroethyl)(methyl)amine hydrochloride” is a chemical compound with the CAS Number: 1803594-22-0 . It has a molecular weight of 164.46 . The IUPAC name for this compound is 2,2-dichloro-N-methylethan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C3H7Cl2N.ClH/c1-6-2-3(4)5;/h3,6H,2H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Virucidal and Bactericidal Effects
(Hartman et al., 1949) demonstrated that Methyl-bis (beta-chloroethyl) amine hydrochloride exerts effective virucidal and bactericidal effects in the presence of plasma, serum, or whole blood. It was found to be effective without causing significant toxicity or antigenic reactions in subjects.
Local Administration in Cancer Treatment
(Cromer et al., 1952) discussed the use of nitrogen mustard (methyl-bis [B-chloroethyl amine] hydrochloride) in the local treatment of cervical and vaginal cancer. The compound was administered directly into the artery supplying the tumor, resulting in partial regression of malignant tumors.
Impact on Neoplastic Diseases and Hemopoietic System
(Jacobson & Spurr, 1946) studied the therapeutic effects of nitrogen mustard on neoplastic diseases and disorders of the hemopoietic system, noting a striking effect on hemopoietic tissue including the regression of lymphadenopathy in lymphosarcoma.
Cancer-Inducing Properties
(Griffin, Brandt, & Tatum, 1950) highlighted that nitrogen mustards like methyl-bis (beta-chloroethyl) amine hydrochloride have been shown to induce mutations in various organisms and result in mitotic abnormalities in tissue cultures.
Effect on Bacillus subtilis Cells
(Shimi & Shoukry, 1975) reported that N-Methyl-bis (3-mesyloxypropyl)amine hydrochloride, used as an antitumor drug, induces irreversible damage to bacterial DNA, suggesting its potential use in targeting bacterial infections.
Acute Pharmacology
(Hunt & Philips, 1949) investigated the acute pharmacology of methyl- bis (2-chloroethyl)amine (HN2), revealing its cholinergic properties on autonomic nervous system effectors and unique actions on the salivary gland.
Safety and Hazards
Mécanisme D'action
Target of Action
(2,2-Dichloroethyl)(methyl)amine hydrochloride, also known as Mechlorethamine, is an antineoplastic agent primarily used to treat Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia . Its primary targets are DNA bases .
Mode of Action
Mechlorethamine works by three different mechanisms :
Biochemical Pathways
The compound affects the DNA synthesis and RNA transcription pathways . The attachment of alkyl groups to DNA bases and the formation of cross-links prevent DNA from being separated for synthesis or transcription. This leads to the fragmentation of DNA and the prevention of RNA transcription from the affected DNA .
Pharmacokinetics
It is known that the compound can cause severe gastrointestinal and bone marrow damage . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The action of this compound results in the fragmentation of DNA and the prevention of RNA transcription from the affected DNA . This leads to cell death and the reduction of cancerous cells in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to low levels of the compound can occur from breathing ambient or workplace air . Inhalation of concentrated vapor can induce effects on the human nervous system, liver, and kidneys, as well as respiratory distress, cardiac arrhythmia, nausea, and vomiting . Therefore, the environment in which the compound is used can significantly impact its action and efficacy.
Propriétés
IUPAC Name |
2,2-dichloro-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl2N.ClH/c1-6-2-3(4)5;/h3,6H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGWJTKZUZOONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino 2,2,2-trifluoroacetate](/img/structure/B3020165.png)
![1-methyl-8-phenyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3020166.png)

![3-(2,4-dichlorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3020169.png)



![2-chloro-N-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B3020175.png)
![N-(4-fluorophenyl)-2-[1-(2-fluoropyridin-4-yl)-N-(propan-2-yl)formamido]acetamide](/img/structure/B3020176.png)
![1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B3020179.png)
![4-[(6-Methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B3020181.png)

